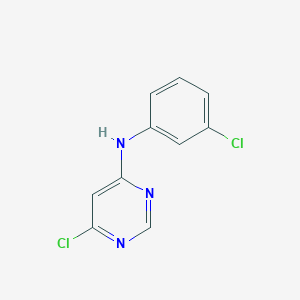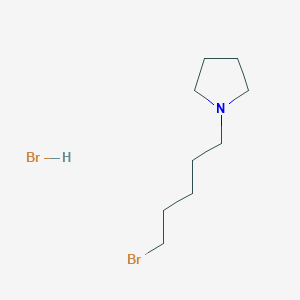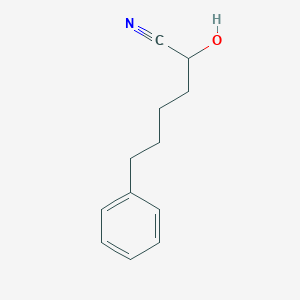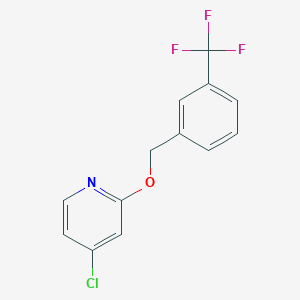
2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method includes the reaction of 2-fluoropyridine with 2-methyl-4-nitrophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to reduce costs and improve safety.
化学反应分析
Types of Reactions
2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Nucleophilic Substitution: Substituted pyridines.
Reduction: 2-Fluoro-5-(2-methyl-4-aminophenoxy)pyridine.
Oxidation: 2-Fluoro-5-(2-carboxy-4-nitrophenoxy)pyridine.
科学研究应用
2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: It is used in the development of new materials with specific electronic properties due to the presence of the fluorine atom.
作用机制
The mechanism of action of 2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine in biological systems is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its fluorine and nitro groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- 2-Fluoro-4-nitrophenoxy-pyridine
- 2-Fluoro-5-(4-nitrophenoxy)pyridine
- 2-Fluoro-5-(2-methylphenoxy)pyridine
Uniqueness
2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine is unique due to the presence of both the fluorine atom and the nitro group, which confer distinct electronic properties and reactivity. The methyl group further modifies its chemical behavior, making it a versatile compound for various applications.
属性
分子式 |
C12H9FN2O3 |
|---|---|
分子量 |
248.21 g/mol |
IUPAC 名称 |
2-fluoro-5-(2-methyl-4-nitrophenoxy)pyridine |
InChI |
InChI=1S/C12H9FN2O3/c1-8-6-9(15(16)17)2-4-11(8)18-10-3-5-12(13)14-7-10/h2-7H,1H3 |
InChI 键 |
OGFLELPVEUGDRZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CN=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















